molecular formula C₁₆H₁₃NO₇ B1662848 Cercosporamide CAS No. 131436-22-1

Cercosporamide

Cat. No. B1662848
M. Wt: 331.28 g/mol
InChI Key: GEWLYFZWVLXQME-UHFFFAOYSA-N
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Description

Cercosporamide is a potent inhibitor of MAP-kinase interacting kinase-2 (Mnk2) and JAK3 . It blocks eIF4E phosphorylation and exhibits antiproliferative and proapoptotic activity in cancer cells in vitro . It also inhibits Pkc1 .


Synthesis Analysis

Cercosporamide is a polyketide-derived fungal metabolite produced by Phoma sp. NG-25 . The fungus is grown in seven growth media to determine the optimal culture condition conducive for cercosporamide production . Cercosporamide production peaked on the eighteenth day of incubation in beef peptone dextrose (BPD) broth media .


Molecular Structure Analysis

Cercosporamide contains a total of 39 bonds; 26 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 2 ketones (aliphatic) .


Chemical Reactions Analysis

Cercosporamide is a highly potent, ATP-competitive PKC kinase inhibitor targeting PKC1 . It is also a unique Mnk inhibitor .


Physical And Chemical Properties Analysis

Cercosporamide has a molecular weight of 331.28 . It is soluble to 10 mM in DMSO . It should be stored at -20°C .

Scientific Research Applications

Inhibition of Bone Morphogenetic Protein Receptor Kinase Activity

Cercosporamide, a metabolite from the fungus Ascochyta aquiliqiae, has been identified as a potent inhibitor of bone morphogenetic protein receptor (BMPR) type I kinase. This discovery was made through a zebrafish embryo phenotypic screen. Cercosporamide causes developmental defects in zebrafish similar to those induced by known small molecule BMPR type I kinase inhibitors and mutations in zebrafish BMPRs. In mammalian cell-based assays, it blocks BMP/SMAD-dependent transcriptional reporter activity and BMP-induced SMAD1/5-phosphorylation. This inhibition is selective, particularly impacting constitutively active BMPR type I-induced SMAD1/5 phosphorylation in mammalian cells. Cercosporamide offers potential for development against diseases linked to overactivation of BMPR signaling, such as Fibrodysplasia ossificans progressiva and diffuse intrinsic pontine glioma (Hoeksma et al., 2020).

Potential as an Antihyperglycemic Agent

Cercosporamide and its derivatives have shown promise as antihyperglycemic agents. In a study, (-)-Cercosporamide demonstrated a potent plasma glucose-lowering effect in hyperglycemic mice. This led to the synthesis of cercosporamide derivatives, where one particular compound showed significant glucose-lowering effects without affecting food consumption or body weight (Furukawa et al., 2009).

Antifungal and Anticancer Applications

Cercosporamide has been recognized as a selective and potent fungal Pkc1 kinase inhibitor, providing insight into its broad-spectrum antifungal properties. This discovery offers a new perspective on its mode of action and potential use in developing antifungal drugs (Sussman et al., 2004). In the realm of cancer research, cercosporamide has shown effectiveness against human hepatocellular carcinoma (HCC) by inhibiting Mnk kinase activity, thereby selectively suppressing angiogenesis, growth, and survival of HCC cells (Liu et al., 2016).

Miscellaneous Applications

Cercosporamide has been studied for various other applications, including its role in lipid peroxidation processes in plant cells, indicating its potential impact on plant physiology and pathology (Daub, 1982).

Safety And Hazards

Cercosporamide is classified as Acute Tox. 4; H302 . It is stable under recommended storage conditions . It should be avoided from strong oxidizing agents . Hazardous decomposition products include carbon oxides and nitrogen oxides .

Future Directions

Cercosporamide might be considered a promising therapeutic antifungal agent . It showed antifungal activity in vitro against 13 of 16 strains of medical importance tested . It could be the first of a new class of molecules with potential to be developed further for clinical use against diseases that are causally linked to overactivation of BMPR signaling .

properties

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLYFZWVLXQME-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927202
Record name 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cercosporamide

CAS RN

131436-22-1
Record name (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide
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Record name Cercosporamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid
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Record name 131436-22-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
620
Citations
A Sussman, K Huss, LC Chio, S Heidler, M Shaw… - Eukaryotic …, 2004 - Am Soc Microbiol
The Pkc1-mediated cell wall integrity-signaling pathway is highly conserved in fungi and is essential for fungal growth. We thus explored the potential of targeting the Pkc1 protein …
Number of citations: 114 journals.asm.org
A Furukawa, T Arita, S Satoh, K Araki, M Kuroha… - Bioorganic & medicinal …, 2009 - Elsevier
In our exploratory campaign for an antihyperglycemic agent with a novel mechanism of action, (−)-Cercosporamide 1, which is known as an antifungal agent, showed a potent plasma …
Number of citations: 10 www.sciencedirect.com
A Furukawa, T Arita, T Fukuzaki, M Mori… - European journal of …, 2012 - Elsevier
… (−)-Cercosporamide was originally … (−)-Cercosporamide had a plasma glucose-lowering effect in hyperglycemic KK/Ta mice [16]. We tried to synthesize more potent (−)-Cercosporamide …
Number of citations: 23 www.sciencedirect.com
JK Altman, A Szilard, BW Konicek… - Blood, The Journal …, 2013 - ashpublications.org
… cercosporamide on different AML cell lines and primary leukemic progenitors from AML patients. Our data show that cercosporamide … low-dose cytarabine with cercosporamide result in …
Number of citations: 109 ashpublications.org
A Furukawa, T Arita, S Satoh, K Wakabayashi… - Bioorganic & Medicinal …, 2010 - Elsevier
In an investigation of (−)-Cercosporamide derivatives with a plasma glucose-lowering effect, we found that N-benzylcarboxamide derivative 4 was a partial agonist of PPARγ. A SAR …
Number of citations: 27 www.sciencedirect.com
MA Bazin, L Bodero, C Tomasoni, B Rousseau… - European journal of …, 2013 - Elsevier
… Recent studies showed that cercosporamide had antitumor … interested in synthesizing cercosporamide analogs based on … benzofuran-based analogs of cercosporamide could display …
Number of citations: 59 www.sciencedirect.com
F Sugawara, S Strobel, G Strobel… - The Journal of …, 1991 - ACS Publications
… units, cercosporamide unites two different units. The biological activity of cercosporamide is also noteworthy… In leaf puncture wound tests8 (2 pL of a 0.1 mg/mL solution) cercosporamide …
Number of citations: 50 pubs.acs.org
Y Liu, L Sun, X Su, S Guo - Biomedicine & Pharmacotherapy, 2016 - Elsevier
… In addition, inhibition of Mnk pathways by cercosporamide … of cercosporamide on a panel of HCC cell lines and in vivo xenograft mouse model. Our data showed cercosporamide as a …
Number of citations: 29 www.sciencedirect.com
VH Dao, I Ourliac-Garnier, MA Bazin, C Jacquot… - Bioorganic & Medicinal …, 2018 - Elsevier
… cercosporamide. Consequently, in continuation of our successful attempts in the search of biologically active cercosporamide … In addition, cercosporamide was found to recognize ATP-…
Number of citations: 12 www.sciencedirect.com
S Chen, L Cui, Q Hu, Y Shen, Y Jiang, J Zhao - … and Biophysical Research …, 2020 - Elsevier
… Mechanistically, we found that cercosporamide suppressed pro-angiogenic … cercosporamide’s ability in inhibiting eIF4E. This work demonstrates the anti-RCC activity of cercosporamide …
Number of citations: 7 www.sciencedirect.com

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